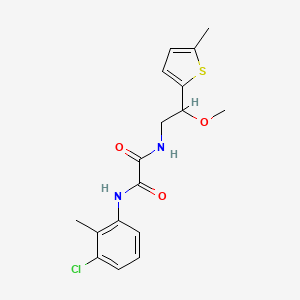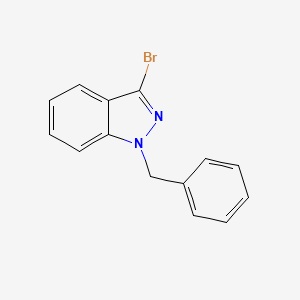
1-(1H-1,2,3-三唑-1-基)甲基哌啶-4-醇二盐酸盐
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-[(1H-1,2,3-triazol-1-yl)methyl]piperidin-4-ol dihydrochloride is a chemical compound that features a piperidine ring substituted with a triazole moiety
科学研究应用
4-[(1H-1,2,3-triazol-1-yl)methyl]piperidin-4-ol dihydrochloride has several applications in scientific research:
作用机制
Target of Action
Compounds with a similar triazole structure have been known to interact with various biological targets .
Mode of Action
It is known that triazole derivatives can form hydrogen bonds with different targets, leading to various pharmacological effects .
Biochemical Pathways
Triazole compounds have been associated with a variety of biological activities, indicating their potential involvement in multiple biochemical pathways .
Pharmacokinetics
It is known that triazole derivatives generally possess drug-like properties and can exhibit improved pharmacokinetics .
Result of Action
Triazole compounds have been associated with a variety of biological activities, indicating their potential to induce various molecular and cellular effects .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 4-[(1H-1,2,3-triazol-1-yl)methyl]piperidin-4-ol dihydrochloride. For instance, the compound’s stability can be affected by temperature . Furthermore, the overuse and misuse of antibiotics in humans, animals, agriculture, and food chains can lead to environmental pollution, which may influence the action of triazole compounds .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(1H-1,2,3-triazol-1-yl)methyl]piperidin-4-ol dihydrochloride typically involves the reaction of piperidin-4-ol with a suitable triazole precursor under specific conditions. The reaction conditions often include the use of copper sulfate and sodium ascorbate as catalysts, with the reaction being carried out in a solvent such as dimethyl sulfoxide (DMSO) or water .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to produce the compound at an industrial scale.
化学反应分析
Types of Reactions
4-[(1H-1,2,3-triazol-1-yl)methyl]piperidin-4-ol dihydrochloride can undergo various chemical reactions, including:
Oxidation: The hydroxyl group on the piperidine ring can be oxidized to form a ketone.
Reduction: The triazole ring can be reduced under specific conditions to form a dihydrotriazole.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of a ketone derivative.
Reduction: Formation of a dihydrotriazole derivative.
Substitution: Formation of various substituted piperidine derivatives depending on the nucleophile used.
相似化合物的比较
Similar Compounds
Tris(1-benzyl-1H-1,2,3-triazol-4-yl)methylamine: Another triazole-containing compound used in click chemistry.
BTTES: A water-soluble ligand for copper-catalyzed azide-alkyne cycloaddition.
Methyl-1H-1,2,4-triazole-3-carboxylate: Used in the synthesis of nucleoside analogues.
Uniqueness
4-[(1H-1,2,3-triazol-1-yl)methyl]piperidin-4-ol dihydrochloride is unique due to its combination of a piperidine ring and a triazole moiety, which imparts distinct chemical and biological properties. Its ability to act as a ligand and its potential therapeutic applications make it a valuable compound in various fields of research.
属性
IUPAC Name |
4-(triazol-1-ylmethyl)piperidin-4-ol;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N4O.2ClH/c13-8(1-3-9-4-2-8)7-12-6-5-10-11-12;;/h5-6,9,13H,1-4,7H2;2*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXDKELWZMVQPCW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1(CN2C=CN=N2)O.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16Cl2N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[(4-fluorophenyl)sulfanyl]-N-{2-[4-(pyridin-3-yl)-1H-pyrazol-1-yl]ethyl}acetamide](/img/structure/B2528910.png)




![N-(2,4-dichlorophenyl)-2-[5-(4-ethoxyphenyl)-4,6-dioxo-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazol-1-yl]acetamide](/img/structure/B2528915.png)
![2-[(1-phenyl-1H-imidazol-2-yl)sulfanyl]acetic acid](/img/structure/B2528918.png)



![2-[(4-{[(3-chloro-2-methylphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)sulfanyl]-N-(4-fluorophenyl)acetamide](/img/structure/B2528924.png)
![(Z)-methyl 2-(2-((5-bromothiophene-2-carbonyl)imino)-6-methoxybenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2528928.png)
